N'-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide
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Overview
Description
N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Mechanism of Action
Target of Action
The primary targets of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide are associated with bacterial cell–cell communication, specifically in the quorum sensing pathways . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . The compound also shows potent inhibition against M. tuberculosis .
Mode of Action
N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide interacts with its targets by inhibiting the quorum sensing pathways in bacteria . This inhibition disrupts bacterial communication and organization, thereby reducing their ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors . The compound also exhibits inhibitory activity against M. tuberculosis .
Biochemical Pathways
The compound affects the quorum sensing pathways in bacteria, which are crucial for their cell–cell communication and coordination of various behaviors . By inhibiting these pathways, the compound disrupts the bacteria’s ability to respond to external factors and carry out host toxic behaviors .
Pharmacokinetics
The compound’s effectiveness against bacterial targets suggests that it may have suitable absorption, distribution, metabolism, and excretion properties for its intended use .
Result of Action
The result of the compound’s action is the disruption of bacterial cell–cell communication and the inhibition of host toxic behaviors such as biofilm formation and virulence production . This leads to a reduction in the bacteria’s pathogenic capabilities . The compound also shows inhibitory activity against M. tuberculosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide. For instance, the presence of certain nutrients can affect the activity of the quorum sensing pathways that the compound targets . .
Preparation Methods
The synthesis of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide typically involves the reaction of benzo[d]thiazole-2-carbohydrazide with 6-methylbenzo[d]thiazole under specific conditions. One common method involves the use of tetrahydrofuran (THF) as a solvent and reflux conditions to facilitate the reaction . The reaction can be summarized as follows:
Starting Materials: Benzo[d]thiazole-2-carbohydrazide and 6-methylbenzo[d]thiazole.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: Reflux.
Chemical Reactions Analysis
N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can occur at the benzothiazole ring, where halogenation or nitration can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Cancer Research: It has been investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells.
Anti-inflammatory: Research has shown that this compound exhibits anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs.
Industrial Applications: In the industry, benzothiazole derivatives are used in the production of dyes, rubber accelerators, and corrosion inhibitors.
Comparison with Similar Compounds
N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide can be compared with other benzothiazole derivatives:
Benzo[d]thiazole-2-carbohydrazide: This compound is a precursor in the synthesis of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide and shares similar antimicrobial properties.
6-methylbenzo[d]thiazole: Another precursor, it is known for its use in the synthesis of various benzothiazole derivatives with biological activities.
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These derivatives exhibit anti-inflammatory properties and are structurally similar to N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide.
The uniqueness of N’-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carbohydrazide lies in its dual benzothiazole structure, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N'-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-9-6-7-11-13(8-9)23-16(18-11)20-19-14(21)15-17-10-4-2-3-5-12(10)22-15/h2-8H,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGWKXDNTIBBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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